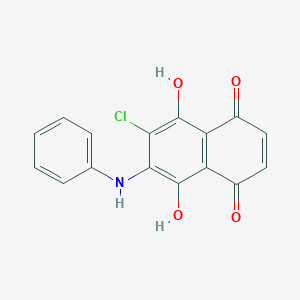
2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione typically involves the acylation of 2-arylamino-3-chloro-5,8-dihydroxy-1,4-naphthoquinones. This reaction can be carried out using acetic anhydride and benzoyl chloride in pyridine, resulting in the formation of O-acyl derivatives at both hydroxy groups . The primary acylation products are 8-acyloxy-2-arylamino-3-chloro-5-hydroxy-1,4-naphthoquinones .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure is susceptible to oxidation, forming different oxidation states.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The chloro and phenylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state quinones, while reduction can yield hydroquinone derivatives.
Applications De Recherche Scientifique
2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione involves its redox properties. The quinone structure can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell apoptosis, particularly in cancer cells. The compound also interacts with various molecular targets, including enzymes involved in redox regulation and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone (naphthazarin): Similar in structure but lacks the chloro and phenylamino groups.
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone: Contains two chloro groups but lacks the phenylamino group.
2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone: A synthetic derivative with different substituents.
Uniqueness
2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione is unique due to the presence of both chloro and phenylamino groups, which enhance its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C16H10ClNO4 |
|---|---|
Poids moléculaire |
315.71 g/mol |
Nom IUPAC |
6-anilino-7-chloro-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C16H10ClNO4/c17-13-14(18-8-4-2-1-3-5-8)16(22)12-10(20)7-6-9(19)11(12)15(13)21/h1-7,18,21-22H |
Clé InChI |
ZBQXLMLDBCIUDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C3=C(C(=O)C=CC3=O)C(=C2Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide](/img/structure/B11051712.png)

![6-methyl-3-[(2-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-oxoethyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11051722.png)
![5-[(2-fluorophenoxy)methyl]-2H-tetrazole](/img/structure/B11051739.png)
![N-(3,5-dimethoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11051744.png)
![5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11051745.png)
![N-(2-phenylethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11051746.png)
![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051747.png)

![N-(3-cyano-4,5-dimethylthiophen-2-yl)-N'-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B11051757.png)
![3-{4-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11051762.png)
![N-(4-{5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11051768.png)
![4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11051774.png)